Technetium Tc-99m disofenin

説明

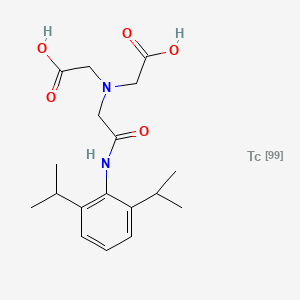

Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Gallbladder visualization and visualization of intestinal activity occurs by 60 minutes post-injection in individuals with normal hepatobiliary function. Radiopharmaceutical agent is delivered to liver sinusoids via the portal vein and hepatic artery to diffuse through the pores in the endothelial lining to bind to a specific membrane bound carrier, which transports the tracer across the hepatocyte membrane and into the hepatocyte. Once inside the hepatocyte, the tracer may be bound by various enzymes and/or undergo metabolism. |

|---|---|

分子式 |

C18H26N2O5Tc |

分子量 |

449.3 g/mol |

IUPAC名 |

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99 |

InChI |

InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1 |

InChIキー |

JNJYQGLIZTUSCW-IEOVAKBOSA-N |

異性体SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc] |

正規SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc] |

同義語 |

99m Tc Disofenin 99m-Tc-Disofenin 99mTc DISIDA 99mTc Disofenin 99mTc-DISIDA 99mTc-Disofenin Acid, Technetium-99m-Diisopropyliminodiacetic Disofenin, Tc-99m Hepatolite Tc 99m Disofenin Tc-99m Disofenin Technetium 99m Diisopropyliminodiacetic Acid Technetium 99m Disofenin Technetium Tc 99m Disofenin Technetium-99m-Diisopropyliminodiacetic Acid Technetium-99m-Disofenin |

製品の起源 |

United States |

Radiochemistry and Complex Formation of Technetium Tc 99m Disofenin

Synthesis of the Disofenin (B14549) Ligand

The synthesis of the disofenin ligand, N-(2,6-diisopropylphenylcarbamoylmethyl) iminodiacetic acid, is a crucial prerequisite for the formulation of the final radiopharmaceutical. akjournals.com

Chemical Pathways for Ligand Precursor Derivatization

The synthesis of IDA derivatives like disofenin generally involves a multi-step process. A common pathway for creating similar IDA derivatives, such as N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA), starts with the synthesis of an intermediate compound, ω-chloro-2,4,6-trimethylacetanilide. This is achieved by reacting 2,4,6-trimethylaniline (B148799) with chloroacetyl chloride. walshmedicalmedia.com Subsequently, this intermediate is reacted with iminodiacetic acid in an aqueous ethanol (B145695) solution, with the pH adjusted to be alkaline, to yield the final ligand. walshmedicalmedia.com While the specific synthesis of disofenin may have variations, this provides a general framework for the derivatization of the iminodiacetic acid precursor.

Characterization of the Non-Radioactive Disofenin Precursor

The non-radioactive disofenin ligand is a white, crystalline powder. It is essential to characterize this precursor to ensure its purity and identity before radiolabeling. Standard analytical techniques are employed for this purpose. The structure of disofenin, N-(2,6-diisopropylphenylcarbamoylmethyl) iminodiacetic acid, is confirmed through these analytical methods. drugs.com Each vial of a commercial kit for preparing Technetium Tc-99m disofenin contains a sterile, non-pyrogenic, lyophilized mixture of 20 mg of disofenin. drugs.com

Radiolabeling Methodology with Technetium-99m

The process of radiolabeling disofenin with Technetium-99m is a critical step in the preparation of the final radiopharmaceutical product. This involves the chemical reduction of pertechnetate (B1241340) (Tc-99mO4-) to a lower oxidation state, which allows it to form a stable complex with the disofenin ligand. unm.edu

Reduction Chemistry of Pertechnetate (Tc-99mO4-)

Technetium-99m is obtained from a Molybdenum-99/Technetium-99m generator in the form of sodium pertechnetate (NaTcO4). walshmedicalmedia.comluc.edu In this form, technetium is in its highest oxidation state (+7), which is relatively non-reactive and will not readily form a complex with chelating agents like disofenin. unm.eduluc.edu Therefore, a reduction of the technetium is necessary to facilitate the labeling reaction. walshmedicalmedia.comluc.edu The reduction process lowers the oxidation state of technetium, typically to Tc(III), Tc(IV), or Tc(V), making it more electropositive and capable of forming a stable chelate with the ligand. unm.eduluc.edu

The most common and effective reducing agent used in the preparation of this compound is the stannous ion (Sn2+), typically from stannous chloride (SnCl2). unm.edupharmacylibrary.comresearchgate.net Stannous chloride is favored because it is a powerful reducing agent that is soluble in water, effective at room temperature, and relatively stable. luc.edusnmjournals.org In the reaction, the stannous ion is oxidized to the stannic ion (Sn4+), while the pertechnetate ion (TcO4-) is reduced. luc.edu The reduced technetium is then available to chelate with the disofenin ligand. luc.edu To ensure a successful labeling reaction, it is crucial to maintain the stannous ion in its reduced state, as any oxidant present can interfere with the process. drugs.com The presence of oxygen can oxidize Sn(II) to Sn(IV), reducing the amount available to reduce the pertechnetate, which can necessitate a higher molar ratio of Sn(II) to TcO4-. nih.govsnmjournals.org Commercial kits for this compound contain a minimum of 0.24 mg of stannous chloride dihydrate. drugs.com

While stannous ion is the most widely used reducing agent, other agents have been explored for the preparation of technetium radiopharmaceuticals. These include sodium borohydride, sodium dithionite (B78146), and formamidine (B1211174) sulfinic acid. walshmedicalmedia.compharmacylibrary.comnih.gov Sodium dithionite has been successfully used to label an iminodiacetic acid derivative, TMIDA, with Technetium-99m. walshmedicalmedia.com The optimal conditions for this reaction were found to be at a pH of 7 and at room temperature. walshmedicalmedia.com Formamidine sulfinic acid has also been evaluated as a reducing agent and has been shown to effectively label various compounds, although it typically requires heating. nih.govresearchgate.net The use of these alternative reducing agents can have different mechanistic implications and may be chosen to avoid certain issues associated with stannous ions, such as the formation of tin colloids. walshmedicalmedia.comnih.gov

Chelation of Reduced Technetium-99m by Disofenin

The creation of this compound, a hexacoordinate complex, begins with the reduction of technetium from its highly stable +7 oxidation state in the pertechnetate form to a lower, more reactive oxidation state. unm.eduunm.edu This reduction is a critical prerequisite as the Tc(VII) species is chemically non-reactive and will not form a complex with the disofenin ligand. unm.edu Stannous chloride (SnCl2) is the most commonly used reducing agent in commercially available kits for this purpose. pharmacylibrary.combasicmedicalkey.com

Once reduced, the technetium atom, likely in the +3 or +4 oxidation state, can be chelated by the disofenin molecule, which is a derivative of iminodiacetic acid (IDA). unm.edupharmacylibrary.com Disofenin acts as a multidentate ligand, meaning it can form multiple bonds with the technetium atom. unm.edu Specifically, the disofenin ligand coordinates with the reduced technetium through its nitrogen and oxygen atoms to form a stable complex. unm.edu The resulting this compound complex is kinetically inert, meaning that while it may not be the most thermodynamically stable form, the rate at which it breaks down is extremely slow under physiological conditions. unm.edu

The precise structure of the stannous technetium-disofenin complex is not definitively known. amazonaws.comdrugs.com However, it is understood that the technetium atom is stabilized within the complex by the multiple coordination points offered by two disofenin ligands. unm.edu Inadequate amounts of the chelating agent can lead to the formation of hydrolyzed-reduced technetium (99mTcO2), an impurity that can negatively impact image quality. unm.edu

Optimization of Radiolabeling Reaction Parameters

The efficiency and purity of the this compound complex are highly dependent on several reaction parameters. Careful optimization of these factors is crucial to ensure a high radiochemical yield and minimize the formation of impurities.

Ligand Concentration Effects

The concentration of the disofenin ligand is a critical factor in the radiolabeling process. An insufficient concentration of the chelating agent can lead to the formation of radiochemical impurities, primarily hydrolyzed-reduced technetium (99mTc-RH). unm.edu Conversely, an excessively high concentration of disofenin can also be problematic. For instance, in preparations of this compound, an inadequate volume for the amount of ligand can cause the poorly soluble disofenin to precipitate, resulting in a cloudy solution. unm.edupharmacylibrary.com This highlights the need for a carefully balanced concentration of the ligand to ensure complete chelation of the reduced technetium without causing solubility issues.

pH Influence on Complex Formation

The pH of the reaction mixture significantly influences the radiochemical yield of the this compound complex. walshmedicalmedia.com Lyophilized kits for preparing this compound are typically adjusted to a pH range of 4-5 before lyophilization. pharmacylibrary.comamazonaws.com This acidic environment is favorable for the stannous chloride reduction of pertechnetate. pharmacylibrary.com Studies on similar iminodiacetic acid derivatives have shown that deviations from the optimal pH can lead to a significant decrease in radiochemical yield. walshmedicalmedia.com At a pH below the optimal range, the formation of reduced hydrolyzed technetium is a major radiochemical impurity. walshmedicalmedia.com Conversely, increasing the pH above the optimal value can also decrease the yield due to the hydrolysis of the technetium complex. walshmedicalmedia.com The stability of the stannous ion is also pH-dependent; it is more stable in acidic conditions and prone to hydrolysis at a pH of 6 or higher, which can lead to the formation of insoluble tin colloids and reduce labeling efficiency. unm.edu

Temperature and Reaction Time Kinetics

The formation of the this compound complex involves kinetic processes that are influenced by temperature and reaction time. While many technetium chelation reactions are rapid, some, including those for iminodiacetic acid derivatives like disofenin, may require an incubation period to reach maximum radiolabeling. unm.edupharmacylibrary.com This is potentially due to a slower progression from an initial, rapidly formed mononuclear complex to a more stable final dinuclear complex. unm.edu

For this compound, a recommended incubation time of up to 10-20 minutes may be necessary to achieve optimal labeling. unm.edupharmacylibrary.com Studies have shown that at room temperature (23°C), the amount of hydrolyzed-reduced technetium colloid can decrease over time, suggesting that allowing the reaction to proceed for a sufficient duration is important for radiochemical purity. nih.gov One study found that incubating the kit at 37°C for 30 minutes or at 23°C for one hour could ensure acceptable levels of this impurity for imaging purposes. nih.gov The reconstituted vial of this compound is typically stable for up to six hours at room temperature. amazonaws.comfda.gov

Preparation Protocols for Laboratory and Research Kits

The preparation of this compound in a laboratory or research setting involves the reconstitution of a sterile, non-pyrogenic, lyophilized kit. amazonaws.comdrugs.com These kits contain disofenin and stannous chloride dihydrate and are stored under a nitrogen atmosphere to prevent oxidation of the stannous ion. amazonaws.comdrugs.com

The general procedure involves the aseptic addition of a specific volume of sterile, non-pyrogenic, and oxidant-free Sodium Pertechnetate Tc-99m Injection to the reaction vial. amazonaws.comfda.gov It is crucial to use an eluate that is free of oxidants, as their presence can interfere with the reduction of technetium and adversely affect the quality of the final product. drugs.com After adding the pertechnetate, the vial is swirled to dissolve the contents and then allowed to stand for a specified period to ensure complete complexation. pharmacylibrary.com

Table 1: Typical Composition of a Lyophilized Disofenin Kit

| Component | Quantity |

|---|---|

| Disofenin | 20 mg |

| Stannous Chloride Dihydrate (minimum) | 0.24 mg |

| Total Tin (as Stannous Chloride Dihydrate, maximum) | 0.6 mg |

The pH is adjusted to 4-5 with hydrochloric acid and/or sodium hydroxide (B78521) prior to lyophilization. amazonaws.comdrugs.com

Table 2: Reconstitution and Incubation Parameters for this compound

| Parameter | Specification |

|---|---|

| Volume of Sodium Pertechnetate Tc-99m | 4-5 ml |

| Radioactivity of Sodium Pertechnetate Tc-99m | 444 MBq to 3.7 GBq (12 to 100 mCi) |

| Incubation Time | At least 4 minutes at room temperature |

| Useful Life After Reconstitution | 6 hours |

Data sourced from manufacturer's instructions. pharmacylibrary.comamazonaws.comfda.gov

Consideration of Cold-Unit Doses (CUDs)

The concept of preparing cold-unit doses (CUDs) has been explored as a means of improving efficiency and economy in the compounding of certain Technetium-99m radiopharmaceuticals, especially in settings with lower patient throughput. snmjournals.org This involves reconstituting a multidose kit with normal saline, dividing it into single-unit doses, and then freezing them for future radiolabeling. snmjournals.org

A study evaluated the feasibility of preparing CUDs of disofenin in syringe form. snmjournals.org The disofenin kits were reconstituted and divided into unit doses, which were then immediately frozen at -10°C. snmjournals.org These CUDs were then radiolabeled with Technetium-99m pertechnetate after various storage periods. The study found that the disofenin CUDs produced Technetium-99m disofenin with acceptable radiochemical purity (≥90%) for up to 31 days of storage. snmjournals.org This suggests that the preparation of disofenin CUDs in syringes is a viable and stable method, potentially offering a longer shelf-life compared to other radiopharmaceuticals prepared in a similar manner. snmjournals.org

Table 3: Stability of Disofenin Cold-Unit Doses (CUDs)

| Storage Time | Radiochemical Purity | Stability |

|---|---|---|

| Up to 31 days | ≥90% | Stable |

Based on a study of disofenin CUDs stored in syringe form at -10°C. snmjournals.org

Physicochemical and Radiochemical Characterization of Technetium Tc 99m Disofenin Complex

Structural Elucidation of the Technetium-Disofenin Complex

The definitive crystal structure of the stannous technetium-disofenin complex has not been fully elucidated at this time drugs.com. However, significant insights into its chemical nature, including the oxidation state of the central technetium atom and its coordination environment, have been established through various analytical methods. The complex is formed by the reduction of pertechnetate (B1241340) (Tc-99mO4⁻) and subsequent chelation by the disofenin (B14549) ligand, which is a derivative of iminodiacetic acid (IDA) pharmacylibrary.comdrugbank.com.

The formation of nearly all technetium-99m labeled radiopharmaceuticals requires the reduction of the technetium atom from its highly stable +7 oxidation state in the pertechnetate ion (TcO₄⁻) unm.eduradiologykey.com. This reduction is typically accomplished using a reducing agent, most commonly a stannous salt (SnCl₂) unm.eduradiologykey.com. In the case of Technetium Tc-99m disofenin, this process results in the technetium atom being stabilized in the +3 oxidation state (Tc(III)) within the final complex pharmacylibrary.comakjournals.com. This Tc(III) center is then chelated by the disofenin ligands to form the stable radiopharmaceutical agent pharmacylibrary.com.

This compound is a hexacoordinate complex, meaning the central technetium atom is bonded to six atoms from the surrounding ligands pharmacylibrary.com. The complex has the general formula [Tc-(IDA)₂]⁻, where IDA represents the iminodiacetic acid derivative, disofenin pharmacylibrary.com. The coordination of the Tc(III) atom is achieved through two disofenin ligands. Specifically, the technetium atom is stabilized by bonds with two nitrogen atoms and four oxygen atoms, all provided by the two bidentate disofenin ligands pharmacylibrary.com. This coordination sphere protects the reduced technetium from oxidation and hydrolysis, ensuring the stability of the complex in vivo.

Radiochemical Purity Assessment

Radiochemical purity is a critical quality control parameter, defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form ymaws.com. For this compound, ensuring high radiochemical purity is essential to guarantee diagnostic image quality and prevent unnecessary radiation exposure to non-target organs from radioactive impurities snmjournals.org. The required radiochemical purity for the 99mTc-disofenin complex is typically no less than 90% pharmacylibrary.com.

The primary radiochemical impurities that can be present in a this compound preparation are free pertechnetate (99mTcO₄⁻) and hydrolyzed-reduced technetium (HR-Tc), which exists as a colloid pharmacylibrary.comymaws.com. The presence of these impurities can lead to poor image quality; for instance, HR-Tc is known to cause unintended splenic uptake nih.gov. Analytical methods, particularly chromatographic techniques, are routinely used to detect and quantify these impurities nih.goviaea.orgnih.goveuropeanpharmaceuticalreview.com.

Chromatographic methods are the standard for assessing the radiochemical purity of Tc-99m labeled pharmaceuticals europeanpharmaceuticalreview.com. These techniques separate different chemical species based on their differential partitioning between a stationary phase and a mobile phase europeanpharmaceuticalreview.com.

Instant Thin-Layer Chromatography (ITLC): This is a rapid and widely used method for routine quality control snmjournals.orgeuropeanpharmaceuticalreview.com. It utilizes a stationary phase, such as a polysilicic acid gel (SA) or silica (B1680970) gel (SG) impregnated on a support strip, and a suitable mobile phase (solvent) to separate the components snmjournals.orgeuropeanpharmaceuticalreview.com.

Gel Column Chromatography (GCC): This technique uses a column packed with a gel matrix (e.g., Sephadex) to separate molecules based on size nih.gov. The larger Tc-99m disofenin complex and the colloidal HR-Tc elute differently, allowing for their quantification nih.gov.

Research comparing these methods has shown that ITLC can be insensitive for the detection of hydrolyzed-reduced Tc-99m colloid (HR-Tc) compared to gel column chromatography nih.gov.

| Method | Detected Initial HR-Tc (at 23°C) | Change Over Time | Sensitivity to HR-Tc |

|---|---|---|---|

| Gel Column Chromatography (GCC) | 14.9% ± 3.4% | Decreased over 5 hours | Sensitive |

| Instant Thin-Layer Chromatography (ITLC) | 1.2% ± 0.4% | No significant change | Insensitive |

Free pertechnetate (99mTcO₄⁻) is a common impurity resulting from incomplete labeling or oxidation of the complex ymaws.com. Its presence can degrade image quality by localizing in the thyroid, salivary glands, and stomach radiopaedia.org. Chromatographic systems are designed to effectively separate the mobile pertechnetate ion from the stationary radiopharmaceutical complex ymaws.comsnmjournals.org.

For Tc-99m disofenin, a common ITLC method involves a polysilicic acid gel (SA) strip as the stationary phase and a 20% sodium chloride solution as the mobile phase snmjournals.org. In this system, the Tc-99m disofenin complex and any HR-Tc impurity are insoluble and remain at the origin (Rf = 0.0), while the free pertechnetate ion is soluble and migrates with the solvent front (Rf = 1.0). The strip can then be cut and the radioactivity in each section counted to determine the percentage of free pertechnetate nih.gov.

| Component | Specification | Behavior of Species |

|---|---|---|

| Stationary Phase | Polysilicic acid gel (SA) | Tc-99m Disofenin: Remains at origin (Rf=0) Free Pertechnetate (Tc-99mO₄⁻): Migrates with solvent front (Rf=1.0) |

| Mobile Phase | 20% Potassium or Sodium Chloride |

Methodologies for Impurity Detection

Quantification of Hydrolyzed-Reduced Technetium-99m

Hydrolyzed-reduced technetium-99m (HR-Tc-99m) is a common radiochemical impurity that can form during the preparation of technetium-based radiopharmaceuticals. It represents a colloidal species of reduced technetium-99m, often complexed with tin and oxygen, which fails to bind to the primary ligand, in this case, disofenin. radiopaedia.org The presence of HR-Tc-99m reduces the radiochemical purity of the final product.

The quantification of HR-Tc-99m is essential for quality control and is typically accomplished using chromatographic techniques. radiopaedia.org The most prevalent methods for routine clinical use are Instant Thin-Layer Chromatography (ITLC) and paper chromatography, valued for their speed and simplicity. europeanpharmaceuticalreview.comymaws.comiaea.org Other validated methods include High-Performance Liquid Chromatography (HPLC) and Gel Column Chromatography (GCC). radiopaedia.orgnih.gov

In these chromatographic systems, a small sample of the radiopharmaceutical is applied to a stationary phase, such as an ITLC-SG (silica gel) strip. As a mobile phase (solvent) ascends the strip, different chemical forms migrate at different rates. The desired this compound complex is soluble and moves with the solvent front, while the colloidal HR-Tc-99m is insoluble and remains at the point of application (the origin). europeanpharmaceuticalreview.com By measuring the distribution of radioactivity along the strip, the percentage of each component can be accurately calculated. europeanpharmaceuticalreview.com

Research specifically on this compound has revealed important considerations for the choice of quantification method. One study directly compared GCC and ITLC for detecting HR-Tc-99m in disofenin preparations. The results indicated that ITLC may be an insensitive method for detecting this specific impurity in this agent. nih.gov The study found that GCC detected significantly higher initial levels of HR-Tc-99m compared to ITLC, as detailed in the table below. nih.gov

Table 1: Comparison of Analytical Methods for Quantifying HR-Tc-99m in Tc-99m Disofenin Preparations

| Analytical Method | Initial % HR-Tc-99m (Mean ± SD) at 23°C | Initial % HR-Tc-99m (Mean ± SD) at 37°C |

|---|---|---|

| Gel Column Chromatography (GCC) | 14.9% ± 3.4% | 11.0% ± 2.9% |

Data sourced from a study evaluating HR-Tc-99m in Tc-99m Disofenin kits. nih.gov

Factors Influencing Radiochemical Purity and Stability

The radiochemical purity and stability of the this compound complex can be influenced by several factors, from the presence of trace chemical contaminants to the inherent radioactivity of the isotope itself.

Radiolysis is the decomposition of molecules as a result of ionizing radiation. In preparations of this compound, the gamma photons and other emissions from the decay of Tc-99m can interact with the solvent (typically water) and other molecules in the solution. nih.govpharmacylibrary.com This interaction generates highly reactive free radicals. pharmacylibrary.comresearchgate.net These free radicals can induce secondary chemical reactions, such as the oxidation of the reduced Tc-99m complex or the stannous ion. nih.gov This process, known as autoradiation-induced decomposition, can degrade the desired radiolabeled complex, leading to an increase in radiochemical impurities like free pertechnetate over time. nih.govcngb.org The magnitude of radiolytic effects is generally a function of the amount of radioactivity present in the vial; higher concentrations of Tc-99m can lead to a greater rate of decomposition. nih.govnih.gov

The chemical quantities of the active ingredients in radiopharmaceutical kits are minute. This low mass concentration makes the compounds susceptible to significant adsorption onto the surfaces of storage vials, syringes, and needles. snmjournals.orgresearchgate.netnih.govsnmjournals.org This phenomenon can lead to a reduction in the actual dose administered to the patient and may affect the apparent stability of the preparation. snmjournals.org Studies on various Tc-99m radiopharmaceuticals have demonstrated that a non-trivial percentage of radioactivity can be retained on these surfaces. snmjournals.orgnih.gov Research has shown that adsorption can increase with storage time, with one study finding up to 5% of activity adsorbed to vials after 5 hours for several Tc-99m agents. snmjournals.orgresearchgate.net Retention in needles and syringe bodies has also been documented, varying by the specific radiopharmaceutical and the materials of the container. snmjournals.orgresearchgate.netsnmjournals.org

Stability Studies of the Radiolabeled Complex

In Vitro Stability in Various Media

The stability of the this compound complex after preparation is a critical parameter, ensuring its efficacy and purity at the time of administration. In vitro stability studies are performed to characterize how the complex behaves over time in its storage medium.

One investigation into the stability of this compound kits yielded notable results regarding the concentration of the radiocolloid impurity, HR-Tc-99m. nih.gov The study monitored the preparation over a 5-hour period at both room temperature (23°C) and incubated at 37°C. Contrary to the degradation that might be expected, the percentage of HR-Tc-99m was found to decrease over time. nih.gov This suggests an ongoing process within the vial where the colloidal impurity is reduced. The findings imply that incubating the Tc-99m disofenin preparation for a period after reconstitution—such as 30 minutes at 37°C or one hour at 23°C—could serve as a practical method to ensure that HR-Tc-99m levels are minimized before patient administration. nih.gov

Table 2: In Vitro Stability of Tc-99m Disofenin: Change in HR-Tc-99m Over Time (Measured by GCC)

| Temperature | % HR-Tc-99m (Initial) | % HR-Tc-99m (After 5 hours) |

|---|---|---|

| 23°C | 14.9% | Decreased |

Data reflects the trend observed in a study by Kowalsky et al. nih.gov The study reported that HR-Tc decreased over time with each treatment, though specific 5-hour values were not explicitly stated in the abstract.

Storage Conditions and Shelf Life

The stability and integrity of the this compound complex are contingent upon adherence to specific storage and handling protocols. These conditions are crucial for maintaining the radiochemical purity and ensuring the diagnostic efficacy of the agent. The requirements pertain to the product both before and after its reconstitution with sodium pertechnetate Tc-99m.

The kit for preparing this compound is supplied as a sterile, non-pyrogenic, lyophilized mixture in vials, which are stored under a nitrogen atmosphere to prevent oxidation. drugs.comamazonaws.com Prior to lyophilization, the pH of the solution is adjusted to a range of 4.0 to 5.0. drugs.comamazonaws.compharmacopeia.cn

Storage of Lyophilized Kit: The unopened vials containing the lyophilized disofenin mixture are light-sensitive and must be protected from light. drugs.comamazonaws.comradiopharmaceuticals.info The recommended storage temperature for these kits is controlled room temperature, as detailed in the table below.

Table 1: Storage Conditions for Unreconstituted this compound Kit

| Parameter | Condition | Source(s) |

|---|---|---|

| Temperature | 20-25°C (68-77°F) | drugs.comamazonaws.com |

| Light Exposure | Protect from light | drugs.comamazonaws.com |

Storage of Reconstituted Product: After reconstitution with sterile, non-pyrogenic, and oxidant-free Sodium Pertechnetate Tc-99m injection, the resulting this compound solution also requires storage at a controlled room temperature. drugs.comamazonaws.com The preparation contains no bacteriostatic preservatives, which dictates a limited shelf life after the vial has been entered. drugs.comamazonaws.com

Shelf Life and Stability: The shelf life of the reconstituted product is strictly limited due to the physical half-life of Technetium-99m (6.02 hours) and the lack of preservatives in the formulation. drugs.comamazonaws.com The radiopharmaceutical should be used within six hours of its preparation to ensure it maintains its required radiochemical purity for diagnostic use. drugs.comamazonaws.com

Table 2: Shelf Life and Post-Reconstitution Storage of this compound

| Parameter | Specification | Source(s) |

|---|---|---|

| Usable Timeframe | Within 6 hours of preparation | drugs.comamazonaws.com |

| Storage Temperature | 20-25°C (68-77°F) | drugs.comamazonaws.com |

Adherence to these storage and handling guidelines is essential for the proper performance of the radiopharmaceutical. Failure to comply can lead to a degradation of the complex and a reduction in radiochemical purity, potentially compromising the quality of diagnostic imaging results. ymaws.commdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Disofenin |

| Sodium Pertechnetate Tc-99m |

Mechanisms of Biodistribution and Biological Interactions Preclinical and in Vitro

Cellular and Subcellular Transport Mechanisms in Hepatocytes

The journey of Technetium Tc-99m disofenin (B14549) (Tc-99m disofenin) through the body is a rapid and targeted process, primarily orchestrated by the liver's intricate network of transport systems. Once administered intravenously, the compound, which is a complex of Technetium-99m and the iminodiacetic acid derivative disofenin, binds to plasma proteins, particularly albumin. nih.gov This binding minimizes its excretion by the kidneys and maximizes its delivery to the liver. nih.gov Upon reaching the liver sinusoids, the Tc-99m disofenin complex dissociates from albumin and diffuses through the endothelial lining to engage with specific transport mechanisms on the hepatocyte membrane. drugbank.com

Energy-Dependent Uptake Pathways

The uptake of Tc-99m disofenin by hepatocytes is an active process that requires cellular energy. In vitro studies using cultured rat hepatocytes have demonstrated that the initial uptake of the compound is significantly reduced at lower temperatures (4°C) compared to physiological temperature (37°C). nih.govnih.gov Furthermore, depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, by pre-incubating the hepatocytes with metabolic inhibitors like sodium azide (B81097) and 2-deoxyglucose, resulted in a 50% reduction in the initial uptake of Tc-99m disofenin. nih.gov This evidence strongly suggests that the transport of Tc-99m disofenin across the hepatocyte membrane is, at least in part, an energy-dependent mechanism. nih.gov

Carrier-Mediated Transport Systems

The transport of Tc-99m disofenin into hepatocytes is facilitated by specific carrier proteins embedded in the cell membrane. nih.govdrugbank.com This is evidenced by the saturable nature of its uptake. nih.gov Studies with isolated rat hepatocytes have shown that as the concentration of Tc-99m disofenin increases, the initial velocity of its uptake reaches a maximum, a characteristic feature of carrier-mediated transport. nih.gov The process is described as a non-sodium-dependent membrane transport system. nih.govdrugbank.com Research indicates that the uptake of Tc-99m disofenin is unaffected by the removal of sodium chloride from the culture medium, distinguishing its transport from primary high-affinity pathways for substances like sulfobromophthalein (B1203653) and taurocholate, which are sodium-dependent. nih.gov

Role of Anionic Transport Mechanisms

Tc-99m disofenin is recognized and transported by anionic transport systems within the hepatocyte. nih.govpharmacylibrary.com This is supported by competition studies where the uptake of Tc-99m disofenin was inhibited by various organic anions. nih.govnih.gov Specifically, the presence of sulfobromophthalein, bilirubin (B190676), taurocholate, deoxycholate, chenodeoxycholate, and cholate (B1235396) has been shown to inhibit the uptake of Tc-99m disofenin in cultured rat hepatocytes. nih.gov This suggests a shared transport pathway among these anionic compounds. nih.gov Further supporting this, an antibody against the rat liver plasma membrane's sulfobromophthalein/bilirubin binding protein also inhibited the uptake of Tc-99m disofenin. nih.gov

Influence of Endogenous Metabolites (e.g., Bilirubin, Bile Acids) on Uptake

Endogenous substances that share the same transport pathways can competitively inhibit the uptake of Tc-99m disofenin. Bilirubin, a product of heme breakdown, is a known competitive inhibitor for the liver uptake of iminodiacetic acid derivatives. nih.gov As serum bilirubin levels rise, the hepatic uptake of Tc-99m disofenin can be reduced, leading to delayed blood clearance and increased background radioactivity. amazonaws.com However, a key advantage of disofenin is that its hepatic uptake is less affected by elevated bilirubin levels compared to other iminodiacetic acid tracers. nih.gov

Bile acids also influence the uptake of Tc-99m disofenin. In vitro studies have demonstrated that bile acids such as taurocholate, deoxycholate, chenodeoxycholate, and cholate inhibit the uptake of Tc-99m disofenin in rat hepatocytes. nih.gov This competition for transport can impact the biodistribution and imaging characteristics of the radiopharmaceutical, particularly in patients with cholestatic conditions where bile acid concentrations are elevated.

Interactive Data Table: Inhibition of Tc-99m Disofenin Uptake by Endogenous Metabolites

| Inhibitor (20 µM) | Effect on Tc-99m Disofenin Uptake in Cultured Rat Hepatocytes | Reference |

| Sulfobromophthalein | Inhibition | nih.gov |

| Bilirubin | Inhibition | nih.govnih.gov |

| Taurocholate | Inhibition | nih.govnih.gov |

| Deoxycholate | Inhibition | nih.gov |

| Chenodeoxycholate | Inhibition | nih.gov |

| Cholate | Inhibition | nih.gov |

| Oleate | Inhibition | nih.gov |

Hepatic Uptake and Excretion Pathways

Following its uptake into hepatocytes, Tc-99m disofenin is transported across the cell and actively excreted into the biliary canaliculi without undergoing conjugation. drugbank.comclinicalgate.com This rapid transit through the liver cells is a hallmark of its function as a hepatobiliary imaging agent. clinicalgate.com The tracer then flows with the bile into the intrahepatic and subsequently the extrahepatic bile ducts. drugbank.com It may be stored in the gallbladder before being released into the duodenum. drugbank.com

Hepatic Extraction Efficiency

The hepatic extraction efficiency of Tc-99m disofenin refers to the fraction of the compound that is removed from the blood by the liver in a single pass. Disofenin is recognized for its high liver-to-renal extraction ratio, meaning a large proportion is taken up by the liver rather than being filtered by the kidneys. nih.gov In healthy individuals with normal fasting, peak liver uptake of Tc-99m disofenin occurs within 10 minutes after injection. nih.govamazonaws.com The hepatic uptake is estimated to be approximately 88%. nih.govdrugbank.com

Comparative studies have shown that diisopropyl-IDA (disofenin) has a 16% higher relative hepatocyte extraction efficiency compared to diethyl-IDA. nih.gov This superior extraction efficiency contributes to better image quality with a higher liver-to-background ratio. nih.gov Factors that can influence the hepatic extraction efficiency in a clinical setting include the patient's liver function and the presence of competing substances like bilirubin. amazonaws.com In cases of hepatocellular disease, the extraction of the radiopharmaceutical is impaired, leading to delayed transit to the gut. amazonaws.com

Interactive Data Table: Pharmacokinetic Milestones of Tc-99m Disofenin in Normal Individuals

| Pharmacokinetic Event | Time Post-Injection | Reference |

| Peak Liver Uptake | 10 minutes | nih.govamazonaws.com |

| Peak Gallbladder Accumulation | 30-40 minutes | nih.govamazonaws.com |

| Gallbladder and Intestinal Visualization | By 60 minutes | amazonaws.com |

Biliary Excretion Mechanisms

Following uptake into the hepatocytes, Technetium Tc-99m disofenin is cleared from the liver through the hepatobiliary system. drugbank.comnih.gov The excretion into the intrahepatic biliary ducts is an active transport process. drugbank.comnih.gov This mechanism is similar to that of other iminodiacetic acid (IDA) analogues, which are transported across the canalicular membrane of the hepatocyte into the bile. For related compounds like Technetium Tc-99m mebrofenin (B129125), this transport is specifically mediated by the multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette (ABC) transporter. nih.govnih.govsnmjournals.orgsnmjournals.orgresearchgate.net It is understood that Tc-99m disofenin follows a similar pathway, utilizing these organic anionic transport systems to move against a concentration gradient into the bile canaliculi. vghtpe.gov.tw Studies in cultured rat hepatocytes have demonstrated that the uptake mechanism for Tc-99m disofenin is an energy-dependent process. nih.gov The subsequent transport into the biliary tract facilitates its flow into the gallbladder and intestine. unm.edu

Absence of Enterohepatic Recirculation

Once this compound is excreted via the biliary system into the intestines, it is not subject to enterohepatic recirculation. drugbank.comnih.gov The compound is not reabsorbed from the gastrointestinal tract back into the bloodstream. drugbank.comnih.gov This property ensures that its clearance from the hepatobiliary system is a one-way process, which is a critical characteristic for its use in diagnostic imaging to accurately assess biliary function without the confounding factor of re-uptake.

Preclinical Biodistribution Studies in Animal Models

Preclinical studies in various animal models have been fundamental in establishing the biodistribution and pharmacokinetic profile of this compound. pharmacylibrary.comiaea.org These studies confirm its high affinity for the hepatobiliary system and its rapid clearance from the blood, with minimal renal excretion. researchgate.netpharmacylibrary.comnih.gov

Organ Distribution and Clearance Kinetics

The distribution and clearance of this compound are characterized by rapid and efficient localization within the hepatobiliary system. nih.govfda.gov

Following intravenous administration in animal models, this compound is rapidly extracted from the circulation by hepatocytes. nih.gov This is facilitated by carrier-mediated, non-sodium-dependent transport mechanisms on the hepatocyte membrane. drugbank.comnih.gov While specific timings can vary by species, the pattern is consistent with findings in humans where peak liver uptake occurs within 10 minutes post-injection. drugbank.comnih.govfda.govamazonaws.com Subsequently, the tracer accumulates in the gallbladder, with peak concentration observed between 30 to 40 minutes in fasting individuals under normal physiological conditions. drugbank.comnih.govfda.govamazonaws.com Animal studies with related IDA compounds have confirmed this rapid uptake and transit through the liver. snmjournals.org

The primary route of excretion for this compound is the hepatobiliary system. drugbank.comnih.gov However, a small fraction of the administered dose is cleared by the kidneys and excreted in the urine. fda.govamazonaws.comdrugs.com In preclinical and clinical studies, it has been established that approximately 9% of the injected activity is excreted through the urinary system within the first two hours after administration. drugbank.comfda.govamazonaws.comdrugs.comnih.gov The kidneys and urinary bladder are typically visualized within 5 to 15 minutes post-injection in subjects with normal renal function. nih.gov The low level of renal excretion is a key property of this class of compounds, maximizing the tracer available for hepatic evaluation. nih.gov

This compound is cleared very rapidly from the blood pool following intravenous injection. nih.govamazonaws.comdrugs.com This rapid clearance is a direct result of its efficient extraction by the liver. drugbank.comnih.gov In normal subjects, only about 8% of the injected activity remains in the blood circulation 30 minutes after administration. drugbank.comfda.govamazonaws.comdrugs.com Preclinical studies in animal models, such as rabbits, with other technetium-based agents have also demonstrated a bi-exponential blood clearance pattern. nih.gov While serum bilirubin levels can progressively delay blood clearance, the intrinsic property of the compound is its swift removal from the vascular compartment, leading to low background activity and high-quality imaging of the target hepatobiliary system. drugbank.comfda.gov

Interactive Data Tables

Table 1: Preclinical Organ Distribution of this compound

| Organ/System | Distribution and Accumulation Characteristics | Supporting Findings |

| Liver | Primary site of uptake; rapid and high extraction from blood. Peak activity occurs quickly post-injection. drugbank.comnih.govfda.gov | In vitro studies show energy-dependent uptake by rat hepatocytes. nih.gov |

| Gallbladder | Accumulates the tracer after hepatic processing; peak visualization follows peak liver uptake. drugbank.comnih.govamazonaws.com | Accumulation is a key indicator of cystic duct patency. unm.edu |

| Intestines | Receives the tracer following excretion from the liver and gallbladder. drugbank.comunm.edu | Appearance in the intestine confirms common bile duct patency. unm.edu |

| Kidneys/Bladder | Minor route of excretion; transient visualization. fda.govnih.gov | Approximately 9% of the dose is excreted in urine within 2 hours. drugbank.comdrugs.comnih.gov |

| Blood Pool | Low retention; rapid clearance. drugbank.comfda.gov | Only ~8% of activity remains in circulation at 30 minutes post-injection. drugbank.comfda.gov |

Table 2: Preclinical Clearance Kinetics of this compound

| Parameter | Kinetic Profile | Timeline (in Normal Models) |

| Blood Clearance | Rapid, following a pattern of swift removal from circulation. nih.govfda.gov | ~92% of injected dose cleared from blood within 30 minutes. drugbank.comfda.govdrugs.com |

| Hepatic Uptake | Very rapid, carrier-mediated uptake by hepatocytes. drugbank.comnih.gov | Peak liver uptake occurs by 10 minutes post-injection. drugbank.comnih.govfda.govamazonaws.com |

| Gallbladder Accumulation | Timed to follow hepatic transit. drugbank.comamazonaws.com | Peak gallbladder accumulation occurs by 30-40 minutes post-injection. drugbank.comfda.govamazonaws.com |

| Urinary Clearance | Minor, but rapid initial excretion of a small fraction of the dose. nih.gov | Kidney visualization at 5-10 minutes; bladder visualization after 10-15 minutes. nih.gov |

| Hepatic Elimination Half-life | The complex has a reported hepatic elimination half-life of 19 minutes. drugbank.com | This reflects the efficient transport through the liver into the bile. drugbank.com |

Extrabiliary Biodistribution Patterns (e.g., Spleen, Bone Marrow)

While this compound is primarily targeted for the hepatobiliary system, its biodistribution is not exclusively confined to the liver and biliary tract. Following intravenous administration, minor portions of the radiopharmaceutical distribute to other tissues and organs. The primary route of clearance for the fraction not extracted by the liver is the renal system, leading to accumulation in the urinary bladder. drugbank.com

Distribution to the spleen and bone marrow is also observed, although this is more characteristic of radiocolloids like Technetium-99m sulfur colloid, which are cleared by the reticuloendothelial system (RES). jaypeedigital.comopenmedscience.com For these agents, typical distribution in a healthy individual is approximately 85% in the liver, 7% in the spleen, and 5% in the bone marrow. jaypeedigital.com Technetium-99m IDA agents like disofenin are primarily handled by hepatocytes. jaypeedigital.com However, in instances of severe hepatocellular disease where liver function is compromised, there can be a relative increase in the tracer's concentration in the spleen and bone marrow, a phenomenon known as "colloid shift," as alternative clearance mechanisms become more prominent.

Effect of Disease Models on Biodistribution in Animals (e.g., Liver Damage)

The biodistribution of this compound is significantly influenced by the physiological state of the liver. In animal models of liver disease, such as chemically-induced hepatocellular damage or cirrhosis, the pharmacokinetic profile of the agent is altered. osti.govnih.gov

Preclinical studies using rat models with hepatocellular dysfunction—including fatty metamorphosis and cirrhosis—demonstrated changes in the organ distribution of IDA agents. osti.gov In such models, impaired hepatocyte function leads to a reduced hepatic extraction fraction (HEF), meaning a smaller percentage of the tracer is taken up by the liver from the blood during its first pass. jaypeedigital.com This reduced uptake capacity results in prolonged circulation of the agent in the bloodstream and a corresponding increase in clearance through alternative pathways, primarily renal excretion. snmjournals.org

Research on other IDA agents, such as 99mTc-mebrofenin in mice with bile duct ligation or with genetic knockout of key transporter proteins, provides analogous insights. These studies show that impaired hepatobiliary transport leads to severely elevated tracer levels in the liver (due to blocked excretion), increased blood-pool activity, and significant rerouting of the agent to the kidneys for urinary excretion. snmjournals.org A study comparing six different IDA derivatives in rat models of liver disease found that the distribution kinetics of 99mTc-Arclophenin were closely comparable to those of 99mTc-Disofenin across all tested models of hepatocellular damage. osti.gov

Table 1: Effect of Liver Disease Models on Tc-99m Disofenin Biodistribution

| Parameter | Observation in Animal Models of Liver Damage | Reference |

|---|---|---|

| Hepatic Uptake | Decreased hepatic extraction fraction (HEF) | jaypeedigital.com |

| Blood Clearance | Prolonged retention in circulation | snmjournals.org |

| Renal Excretion | Increased urinary clearance | snmjournals.org |

| Spleen/Bone Marrow | Potential for increased relative uptake in severe disease | jaypeedigital.comnih.gov |

Comparative Biological Behavior with Other Technetium-99m IDA Agents (Preclinical)

This compound belongs to a class of N-substituted iminodiacetic acid (IDA) derivatives developed for hepatobiliary imaging. nih.gov Preclinical studies have extensively compared the biological behavior of disofenin with other agents in this class, such as mebrofenin, lidofenin, and arclophenin, to evaluate their relative performance. osti.govnih.gov These comparisons focus on key performance indicators like the efficiency of hepatic uptake, the speed of biliary excretion, and the extent of extrahepatic clearance, which collectively determine the diagnostic quality of the imaging agent.

Comparison of Hepatic Uptake and Excretion Rates

The chemical structure of each IDA derivative influences its lipophilicity and protein binding, which in turn affects the rates of hepatic uptake and excretion.

Hepatic Uptake: In vitro studies using cultured rat hepatocytes found that among four common IDA agents, 99mTc-Mebrofenin and 99mTc-Disofenin exhibited the highest initial rates of uptake. nih.gov In vivo data indicates that mebrofenin has a particularly high hepatic uptake of 98.1%, compared to approximately 88% for disofenin. drugbank.comwikipedia.org The uptake for both 99mTc-Disofenin and 99mTc-Lidofenin was shown to be inhibited by organic anions like bilirubin and taurocholate, suggesting a shared transport mechanism. nih.gov

Excretion Rates: Following uptake, the agents are transported into the biliary canaliculi for excretion. The excretion half-time for 99mTc-Disofenin in healthy subjects is approximately 16 minutes, which is very similar to the 17-minute half-life reported for 99mTc-Mebrofenin. jaypeedigital.comwikipedia.org Preclinical studies in animal models with liver damage found the distribution kinetics, and by extension the uptake and excretion characteristics, of 99mTc-Arclophenin to be nearly identical to those of 99mTc-Disofenin. osti.gov

Table 2: Comparative Hepatic Kinetics of Tc-99m IDA Agents

| Agent | Hepatic Uptake (%) | Excretion Half-Time (min) | Relative In Vitro Uptake Rate | Reference |

|---|---|---|---|---|

| This compound | ~88% | ~16 | High | drugbank.comjaypeedigital.comnih.gov |

| Technetium Tc-99m mebrofenin | 98.1% | ~17 | High | nih.govwikipedia.org |

| Technetium Tc-99m lidofenin | Not specified | Not specified | Lower than Disofenin/Mebrofenin | nih.gov |

| Technetium Tc-99m arclofenin | Not specified | Kinetics comparable to Disofenin | Lower than Disofenin/Mebrofenin | osti.govnih.gov |

Differences in Extra-hepatic Biodistribution

Differences in extra-hepatic biodistribution, particularly renal clearance, are closely linked to the efficiency of hepatic uptake. Agents with lower or slower liver uptake tend to exhibit higher levels of activity in the blood pool and greater excretion via the kidneys.

In vitro competition studies provide insight into how these agents might behave in disease states like jaundice, which is characterized by high bilirubin levels. The uptake of 99mTc-Disofenin and 99mTc-Lidofenin in cultured hepatocytes was significantly inhibited by bilirubin. nih.gov In contrast, 99mTc-Mebrofenin uptake was only modestly affected, and 99mTc-Arclofenin uptake was not inhibited by the organic anions studied. nih.gov This suggests that in preclinical models with hyperbilirubinemia, disofenin would be expected to show a greater degree of extra-hepatic distribution (i.e., higher blood and kidney activity) compared to mebrofenin, as the elevated bilirubin competitively inhibits its primary uptake pathway into the liver. nih.gov

Analytical Methodologies for Radiopharmaceutical Quality Assurance

Regulatory Standards and Guidelines for Radiopharmaceutical Quality Control (General)

The quality control of radiopharmaceuticals is a critical process guided by international and national regulatory bodies to ensure patient safety. iaea.orgmazums.ac.ir These regulations are essential due to the radioactive nature of these compounds and the potential risks associated with impurities. openmedscience.com Key international organizations like the International Atomic Energy Agency (IAEA) and the World Health Organization (WHO) provide guidelines on good practices for the quality control of radiopharmaceutical products. who.int National authorities, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), establish and enforce these standards within their jurisdictions. regulink.com

These guidelines and regulations address the unique characteristics of radiopharmaceuticals, including the short time frame available for testing, the variety of emitted radiation, and the complexities of producing radioactive drugs. who.int The standards cover various aspects of quality control, including:

Starting materials: Ensuring the quality and purity of all components used in the preparation of the radiopharmaceutical. who.int

Finished products: Comprehensive testing of the final radiopharmaceutical to confirm it meets all specifications. who.int

Radionuclides: Verifying the identity and purity of the radioactive isotope. who.int

Radiochemical Purity Testing Methodologies

Radiochemical purity is a critical quality attribute of Technetium Tc-99m disofenin (B14549), defined as the percentage of the total radioactivity in the desired chemical form. unm.edu The presence of radiochemical impurities, such as free pertechnetate (B1241340) (99mTcO₄⁻) and hydrolyzed-reduced technetium (99mTcO₂), can lead to poor image quality and unnecessary radiation exposure to the patient. ymaws.com Therefore, accurate and reliable methods for determining radiochemical purity are essential.

Thin-Layer Chromatography (ITLC) Applications

Instant thin-layer chromatography (ITLC) is a widely used method for assessing the radiochemical purity of Tc-99m disofenin due to its speed and simplicity. nih.govsnmjournals.orgiaea.org This technique separates different chemical forms of technetium based on their differential migration on a stationary phase with a specific mobile phase. europeanpharmaceuticalreview.com

For Tc-99m disofenin, a two-strip system is often employed to quantify the two main radiochemical impurities: ymaws.comnih.gov

System A (for hydrolyzed-reduced 99mTc): A silica (B1680970) gel (ITLC-SG) strip is used with a mobile phase of distilled water or 20% NaCl. nih.govnih.gov In this system, the Tc-99m disofenin complex and free pertechnetate migrate with the solvent front, while the hydrolyzed-reduced 99mTc remains at the origin. nih.gov

System B (for free pertechnetate): A different stationary phase, such as ITLC-SA, is used with a mobile phase like 20% NaCl. nih.govsnmjournals.org Here, the Tc-99m disofenin complex and hydrolyzed-reduced 99mTc stay at the origin, while the free pertechnetate moves with the solvent front. snmjournals.org Another common system uses an ITLC-SG strip with methanol (B129727) as the mobile phase, where hydrolyzed 99mTc and technetium-tin colloid remain at the origin (RF 0 to 0.1). pharmacopeia.cn

The United States Pharmacopeia (USP) specifies a two-system chromatographic method for determining the radiochemical purity of Technetium Tc 99m Disofenin Injection. pharmacopeia.cn System A uses a silica gel strip with methanol as the solvent to separate hydrolyzed Tc 99m and technetium-tin colloid. pharmacopeia.cn System B involves a pretreated chromatographic paper with a carbonate-bicarbonate buffer. pharmacopeia.cn

Studies have shown that while ITLC is a common method, it may not always be sensitive enough to detect certain impurities, such as hydrolyzed reduced Tc-99m colloid (HR-Tc). nih.gov One study found that ITLC showed significantly lower levels of HR-Tc compared to gel column chromatography. nih.gov It has also been reported that variability in ITLC results can occur, potentially due to factors like the age of the generator eluate used in the preparation. snmjournals.org Despite these limitations, ITLC remains a fundamental tool in the routine quality control of Tc-99m disofenin. nih.gov

Gel Column Chromatography

Gel column chromatography (GCC) is another technique used to evaluate the radiochemical purity of Tc-99m disofenin. nih.gov This method separates molecules based on their size as they pass through a column packed with a porous gel matrix.

In the context of Tc-99m disofenin, GCC has been shown to be a more sensitive method for detecting certain radiochemical impurities, specifically hydrolyzed reduced Tc-99m colloid (HR-Tc), compared to ITLC. nih.gov A study comparing the two methods found that GCC detected significantly higher initial levels of HR-Tc in Tc-99m disofenin preparations. nih.gov

The principle of separation in GCC involves smaller molecules entering the pores of the gel beads, which delays their elution from the column, while larger molecules are excluded from the pores and elute more quickly. Research has indicated that the elution of Tc-99m disofenin can be delayed on certain gel columns, such as Sephadex G-25, due to interactions between the aromatic ring of the disofenin molecule and the gel matrix. researchgate.net

While GCC can provide valuable information on radiochemical purity, its use in routine clinical settings may be less common than ITLC due to the longer analysis time. nih.gov However, it serves as an important reference method for validating other, more rapid techniques. nih.gov

Automated Radiochemical Purity Systems

To streamline the quality control process in busy radiopharmacies, automated systems for determining radiochemical purity have been developed. These systems aim to reduce manual handling, improve reproducibility, and shorten analysis times.

While specific automated systems for Tc-99m disofenin are not extensively detailed in the provided search results, the general principle involves automating the chromatographic process, from sample application to data analysis. This can include automated strip cutters and counters for TLC or automated HPLC systems. snmjournals.org The use of a TLC scanner can provide a more detailed analysis of the distribution of radioactivity along the chromatography strip compared to manual cutting and counting. snmjournals.org

The development of alternative, rapid quality control methods is an ongoing area of research. For instance, a method using C18 Sep-pak cartridges has been developed and validated for 99mTc-IDA complexes like Tc-99m disofenin, showing comparable results to the standard two-strip ITLC method. nih.govresearchgate.net Such innovations contribute to the efficiency and reliability of radiopharmaceutical quality control.

Radionuclidic Purity and Contaminant Limits

Radionuclidic purity is defined as the proportion of the total radioactivity that is present as the desired radionuclide. unm.edu For Technetium-99m (99mTc) preparations, the primary radionuclidic impurity of concern is Molybdenum-99 (99Mo), the parent radionuclide from which 99mTc is generated. nih.gov

Molybdenum-99 Breakthrough Testing

Molybdenum-99 breakthrough refers to the contamination of the 99mTc eluate with 99Mo from the generator. nih.gov This can occur, particularly as the generator ages. nih.gov It is crucial to test each elution for 99Mo breakthrough to ensure patient safety and image quality, as excess 99Mo can increase the patient's radiation dose and potentially interfere with the diagnostic study. nih.govoregon.gov

The United States Pharmacopeia (USP) and the Nuclear Regulatory Commission (NRC) have established strict limits for 99Mo contamination in 99mTc eluates. The limit is typically less than 0.15 microcuries (µCi) of 99Mo per millicurie (mCi) of 99mTc at the time of administration. nih.govsnmjournals.org

The test for 99Mo breakthrough is performed using a dose calibrator and a specialized lead container designed to shield the lower energy gamma rays of 99mTc while allowing the higher energy gamma rays of 99Mo (740 keV and 780 keV) to be detected. nih.govijrr.com This allows for the quantification of the 99Mo impurity.

Regulatory bodies strongly encourage, and in many cases require, the measurement of 99Mo breakthrough for each generator elution before the 99mTc is used for human administration. oregon.gov

| Regulatory Body | Molybdenum-99 Contaminant Limit |

| United States Pharmacopeia (USP) | < 0.15 µCi of 99Mo per mCi of 99mTc |

| Nuclear Regulatory Commission (NRC) | < 0.15 µCi of 99Mo per mCi of 99mTc |

Analytical Techniques for Ligand and Complex Characterization

The characterization of the Technetium Tc-99m disofenin complex is complicated by the extremely low concentration of the active ingredient and the radioactivity of the Tc-99m isotope. The precise structure of the final stannous technetium-disofenin complex is noted to be unknown. drugs.comamazonaws.com Therefore, comprehensive characterization often relies on a combination of analyzing the non-radioactive disofenin ligand and studying surrogate complexes made with the long-lived Tc-99 isotope or the chemical analogue, Rhenium (Re). osti.govakjournals.com

Spectroscopic techniques are vital for elucidating the structure of the disofenin ligand and confirming its coordination to the technetium metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of Tc-99m disofenin, it is particularly useful for verifying the coordination of the iminodiacetic acid (IDA) portion of the disofenin ligand to the technetium ion. The technique can detect shifts in the characteristic stretching frequencies of the carboxylate groups (C=O) upon complexation with the metal. osti.govmdpi.com It can also identify characteristic stretches for Tc=O bonds in technetium complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily proton (¹H NMR) and carbon-13 (¹³C NMR). wikipedia.org It is not used to analyze the final Tc-99m complex due to the low concentration and paramagnetic interference. However, NMR is a standard method for confirming the identity and purity of the non-radioactive disofenin ligand before it is incorporated into the kit. nucmedcor.commedchemexpress.com The NMR spectrum provides a unique fingerprint of the molecule, showing the number and types of protons and carbons and their connectivity.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight of a compound. For the disofenin ligand, MS can confirm that its molecular weight matches the expected value (350.41 g/mol ), thereby verifying its chemical identity. walshmedicalmedia.comabx.de Field-desorption mass spectrometry has been used to characterize macromolar quantities of stable Tc-99 complexes with related mercaptocarboxylic acids. nih.gov

| Technique | Application for Tc-99m Disofenin | Information Obtained | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Analysis of the disofenin ligand and surrogate (Tc-99/Re) complexes. | Confirms presence of key functional groups and verifies coordination of carboxylate groups to the metal center. | osti.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the non-radioactive disofenin ligand. | Provides a detailed structural map of the ligand, confirming its identity and purity. | nucmedcor.commedchemexpress.com |

| Mass Spectrometry (MS) | Molecular weight determination of the non-radioactive disofenin ligand. | Confirms the molecular weight and elemental formula of the ligand. | nih.govwalshmedicalmedia.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov While it is widely used in the quality control of the final radiopharmaceutical to determine radiochemical purity (e.g., separating Tc-99m disofenin from impurities like free pertechnetate and hydrolyzed-reduced technetium), it is also essential for characterizing the non-radioactive components of the kit, primarily the disofenin ligand itself. snmjournals.orgnih.gov

The chemical purity of the disofenin ligand is critical to ensure proper labeling and biological behavior of the final product. HPLC is used to assess the purity of the bulk ligand and to detect any non-radioactive impurities, such as synthesis by-products or degradation products. unm.edu

A typical analysis would involve a reversed-phase HPLC method. In this setup, the sample is injected onto a column with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used to elute the components. The identity of the disofenin ligand is confirmed by comparing its retention time to that of a certified reference standard analyzed under the same conditions. nih.govunm.edu The purity is determined by measuring the area of the disofenin peak relative to the total area of all peaks detected, typically by a UV detector. iu.edu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates the disofenin ligand from more polar or less polar impurities. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphoric acid or TFA in water) and an organic solvent (e.g., acetonitrile). iu.edunih.gov | Elutes the components from the column at different rates to achieve separation. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV Absorbance (e.g., at 275 nm). iu.edu | Detects and quantifies the eluting compounds based on their ability to absorb UV light. |

| Identification | Comparison of retention time with a non-radioactive reference standard. nih.gov | Confirms the chemical identity of the main component as disofenin. |

Advanced Research Directions and Innovations

Development of Novel Radiopharmaceutical Analogs based on Disofenin (B14549) Structure

The foundational structure of Technetium Tc-99m disofenin, an iminodiacetic acid (IDA) derivative, has inspired the development of numerous analogs aimed at improving pharmacokinetic properties for hepatobiliary imaging. pharmacylibrary.com The goal has been to create agents with higher hepatic uptake, faster transit, and minimal renal excretion, particularly in patients with elevated bilirubin (B190676) levels. mdpi.com

Research has led to a variety of N-substituted IDA analogs, each with different alkyl substitutions on the aromatic ring, which influences their hepatocyte transit times. pharmacylibrary.com While disofenin (2,6-diisopropylacetanilido iminodiacetic acid) itself proved to have excellent pharmacokinetic properties, other analogs like mebrofenin (B129125) (3-bromo-2,4,6-trimethyl-IDA) have also been widely adopted, with mebrofenin showing high resistance to the effects of hyperbilirubinemia. mdpi.comsnmjournals.org The development of these compounds showcases a progression from early agents like 99mTc-HIDA (lidofenin), which had limitations in jaundiced patients. pharmacylibrary.comsnmjournals.org

Beyond simple IDA analogs, research is exploring bimodal tracers that combine radioactive and fluorescent properties. For instance, a novel tracer, 99mTc-hHEPATO-Cy5, incorporates a chelate for Technetium-99m with a fluorescent dye (cyanine-5). snmjournals.orgsnmjournals.org This hybrid approach allows for both preoperative SPECT imaging to identify lesions deep within the liver and real-time fluorescence guidance during surgery. snmjournals.orgsnmjournals.org While not a direct analog of disofenin's iminodiacetic acid structure, the principle of designing chelating agents for Technetium-99m for hepatobiliary excretion continues to evolve, targeting specific transporters and offering multifunctional capabilities. snmjournals.orgnih.gov

The following table lists some of the IDA derivatives and other novel tracers developed for hepatobiliary imaging:

| Compound Name | Common Abbreviation/Trade Name | Key Structural Feature/Class |

| This compound | DISIDA, Hepatolite | 2,6-diisopropylacetanilido-iminodiacetic acid |

| Technetium Tc-99m mebrofenin | BRIDA, Choletec | 3-bromo-2,4,6-trimethylacetanilido-iminodiacetic acid |

| Technetium Tc-99m lidofenin | HIDA, Technescan | 2,6-di-methylacetanilido-iminodiacetic acid |

| Technetium Tc-99m etifenin | Diethyl analog | |

| Technetium Tc-99m iprofenin | Paraisopropyl analog | |

| Technetium Tc-99m butilfenin | Parabutyl analog | |

| 99mTc-hHEPATO-Cy5 | Bimodal tracer (Mercaptoacetyltriserine chelate + Cyanine-5 dye) |

In Vitro Models for Screening and Designing New Hepatobiliary Tracers

The preclinical evaluation of new hepatobiliary tracers heavily relies on robust in vitro models that can accurately predict in vivo performance. These models are crucial for screening compounds and understanding their interactions with liver cells before moving to animal studies. nih.govresearchgate.net

Sandwich-cultured hepatocytes (SCH) have emerged as a valuable tool. nih.govnih.gov This model maintains the polarity of hepatocytes, allowing for the distinct study of both uptake from the blood (basolateral) and excretion into the bile canaliculi (canalicular). nih.gov Researchers use SCH to determine key parameters such as biliary clearance and to investigate the specific transport proteins involved, like the multidrug resistance-associated protein 2 (MRP2). nih.govnih.gov For example, studies with 99mTc-mebrofenin in SCH have helped to characterize its transport mechanisms, showing it is a substrate for organic anion transporting polypeptides (OATP) for uptake and MRP2 for biliary excretion. nih.gov

Other in vitro systems used in the development and screening of hepatobiliary agents include:

Suspended hepatocytes: Used to measure initial uptake rates of tracers. nih.gov

Precision-cut liver slices (PCLS): This ex vivo model preserves the native liver architecture, including intercellular connections, making it suitable for studying metabolism and toxicity of new compounds. nih.gov

Liver organoids: These three-dimensional structures derived from stem cells can model liver physiology and are being developed for high-throughput screening of drug transport and toxicity. nih.gov

Microfluidic organ-on-a-chip systems: These advanced models can simulate the complex environment of the liver and are being used to study diseases like hepatitis B and to serve as preclinical models for drug screening. nih.govsnmjournals.org

These models allow for the detailed investigation of a tracer's metabolism, hepatobiliary disposition, and potential interactions with cellular transporters in a controlled environment. nih.gov

Quantitative Methodologies for Preclinical Hepatic Function Assessment

Dynamic imaging with this compound provides more than just qualitative images; it offers a wealth of data that can be used to quantitatively assess hepatic function. Advanced mathematical techniques are employed in preclinical studies to extract precise physiological parameters from the imaging data.

Tracer kinetic modeling uses mathematical models to describe the time-varying distribution of a radiopharmaceutical in the body. radiologykey.comnumberanalytics.com For this compound (and its analog DISIDA), a three-compartment model has been found to be effective for quantifying liver function. nih.gov This model represents the tracer's movement between the blood, the hepatic parenchyma (liver cells), and the intrahepatic bile ducts. nih.gov

By fitting the dynamic image data to this model, researchers can calculate key rate constants:

Extraction Rate: The rate at which the tracer is taken up from the blood by the hepatocytes.

Excretion Rate: The rate at which the tracer is excreted from the hepatocytes into the bile.

Mean Residence Time (MRT): The average time the tracer spends within the liver. nih.gov

These quantitative parameters provide a numerical description of liver function, which is particularly valuable for noninvasively monitoring changes, such as in studies of liver transplant patients or drug-induced liver injury. researchgate.netnih.gov These models are adaptable to standard nuclear medicine computing facilities. nih.gov

Deconvolutional analysis is another non-compartmental technique used to analyze dynamic imaging data. nih.gov This method can estimate the hepatic retention function, which describes how the liver handles an idealized, instantaneous injection of the tracer. From this function, the non-compartmental mean residence time (MRTnc) can be calculated. nih.gov

This approach offers a way to assess liver function without the structural assumptions of a compartmental model. nih.gov Computer simulations have been used to validate and understand the limitations of deconvolutional analysis by comparing its results to those from established compartmental models. nih.gov The application of deconvolutional analysis has been explored in hepatobiliary scintigraphy to provide dynamic measurements of hepatic function. clinicalgate.com

Exploration of Technetium-99m Disofenin in Non-Conventional Preclinical Imaging Applications

While primarily a hepatobiliary agent, the properties of this compound have led to its investigation in other preclinical research areas, particularly those involving the gastrointestinal system.

A key challenge in performing gastric emptying studies is the need for a radiolabel that remains stably attached to the solid phase of a test meal as it passes through the acidic environment of the stomach. nih.gov Several radiolabels have been evaluated for this purpose in animal models.

A study in cats directly compared different radiolabels for both dry and canned commercial cat food. snmjournals.orgnih.gov The research demonstrated that this compound was a suitable and stable label for solid-phase gastric emptying studies. snmjournals.orgnih.gov

The in vitro stability of the labeled food was tested in various digestive juices. The results for this compound are summarized below:

| Food Type | Digestion Medium | Percent Solid-Phase Retention |

| Dry Food | Water | 92.5% |

| Dry Food | Gastric Juice | 89.5% |

| Canned Food | Water | 86.0% |

| Canned Food | Gastric Juice | 94.9% |

Data from Hoskinson et al. nih.govresearchgate.net

These findings indicate that this compound binds effectively to the food particles and does not readily dissociate in conditions mimicking the stomach, making it a reliable tracer for quantifying gastric motility in preclinical animal models. nih.govresearchgate.net Its lipophilic nature may contribute to its superior stability with relatively high-fat diets compared to other agents like 99mTc-sulfur colloid. snmjournals.org

Future Perspectives in Radiopharmaceutical Science and Technology

The field of radiopharmaceutical science, particularly concerning technetium-99m (Tc-99m) agents like Tc-99m disofenin, is in a dynamic state of evolution. Driven by challenges in the supply chain of its parent isotope, molybdenum-99 (Mo-99), and the continuous quest for more effective diagnostic tools, significant research is directed towards technological innovation and overcoming developmental hurdles. iaea.orgopenmedscience.comrsc.org Advances in the chemistry of technetium have paved the way for new radiopharmaceuticals with enhanced clinical potential. iaea.org The future outlook is shaped by the development of novel Mo-99/Tc-99m generator systems and a deeper understanding of the complexities involved in creating and bringing new radiopharmaceuticals to clinical practice. openmedscience.comnumberanalytics.com

Impact of New Generator Technologies

The traditional supply of Mo-99, primarily sourced from the fission of highly enriched uranium in a limited number of aging nuclear reactors, has faced significant disruptions, prompting a global effort to diversify and secure the supply chain. nih.govsnmjournals.orgsnmjournals.org This has spurred the development of new generator technologies that are poised to ensure a more reliable and sustainable supply of Tc-99m, directly impacting the availability of Tc-99m disofenin and other Tc-99m based radiopharmaceuticals. science.gov

Innovations are proceeding along two main fronts: alternative Mo-99 production methods and new generator systems to accommodate these methods.

Alternative Mo-99 Production: To move away from uranium fission, methods such as neutron capture of molybdenum-98 (B81979) (⁹⁸Mo) and accelerator-based techniques are being implemented. nih.govbwxtmedical.com The neutron capture process (⁹⁸Mo(n,γ)⁹⁹Mo) avoids the use of uranium but results in Mo-99 with a lower specific activity. snmjournals.orgbwxtmedical.com Accelerator-based strategies, including the photodynamic route via the ¹⁰⁰Mo(γ,n)⁹⁹Mo reaction, are also under active development to provide alternative sources of Mo-99. iaea.org

Advanced Generator Systems: The lower specific activity of Mo-99 produced by non-fission methods presents a challenge for traditional alumina (B75360) column generators. wiley.com This has led to innovations in generator design. One such advancement is the use of polyethylene (B3416737) glycol-based aqueous biphasic systems (ABS) for separating pertechnetate (B1241340) (TcO₄⁻) from molybdate (B1676688) (MoO₄²⁻). tandfonline.comscispace.com Another significant development is Northstar's RadioGenix® System, which is specifically designed to use non-fission-produced Mo-99 and employs a novel process to separate the Tc-99m. snmjournals.org Research is also focused on incorporating nanomaterial-based sorbents into generators to improve their efficiency and performance. nih.govnukleertipseminerleri.org These new systems are designed to deliver Tc-99m that performs comparably to that from traditional generators, ensuring that the quality of radiopharmaceuticals like Tc-99m disofenin is maintained. snmjournals.orgbwxtmedical.com

Interactive Table: Comparison of Mo-99/Tc-99m Generator Technologies

| Feature | Traditional Fission-Based Generators | New Generation Technologies |

| Mo-99 Source | Fission of Uranium-235 (²³⁵U) in nuclear reactors. frontiersin.orgingentaconnect.com | Neutron capture of Molybdenum-98 (⁹⁸Mo); Accelerator-based production (e.g., ¹⁰⁰Mo(γ,n)⁹⁹Mo). iaea.orgbwxtmedical.com |

| Mo-99 Specific Activity | High. frontiersin.org | Low to medium. iaea.orgsnmjournals.org |

| Generator System | Primarily solid-phase chromatography (e.g., alumina column). wiley.com | Liquid-liquid extraction (e.g., RadioGenix®), aqueous biphasic systems, nanomaterial sorbents. nih.govsnmjournals.orgtandfonline.com |

| Supply Chain | Fragile, dependent on a few aging reactors. snmjournals.orgsnmjournals.org | Aims for diversification, sustainability, and reduced reliance on uranium. science.govbwxtmedical.com |

| Key Advantage | Well-established, high-concentration Tc-99m eluate. iaea.org | Mitigates nuclear proliferation concerns and supply chain vulnerabilities. bwxtmedical.com |